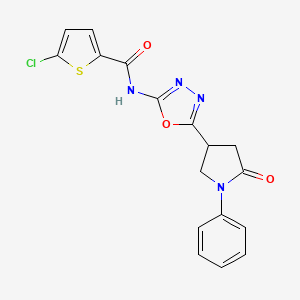
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : In a study, novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones were synthesized from new 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides, demonstrating the compound's utility in regioselective synthesis processes (Zanatta et al., 2020).
Reaction with Acetylenedicarboxylate : Research on 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides interacting with dimethyl acetylenedicarboxylate in methanol underlines its reactivity and potential for forming various derivatives (Vas’kevich et al., 2004).
Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances including derivatives of 4-methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlighting its analytical chemistry applications (Ye et al., 2012).
Pesticide Separation and Determination : Research has been conducted on the separation and determination of a new pyrimidine pesticide by HPLC, which includes 2-methylthio-4-amino-5-pyrimidine methanol, a derivative of the chemical , demonstrating its relevance in agricultural chemistry (Xu Dong, 2012).
Biological and Pharmacological Applications
Inhibition of Cholinesterases : Certain derivatives of 2-methylthio pyrimidine have shown significant inhibitory activity for butyrylcholinesterase (BChE), suggesting their potential use in pharmacological applications, particularly in neurological disorders (Zanatta et al., 2020).
Potential Antimicrobial and Anticancer Agents : Some derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which includes structures related to 4-methyl-2-(methylthio)pyrimidin-5-yl)methanol, have demonstrated good to excellent antimicrobial activity and higher anticancer activity compared to reference drugs (Hafez et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nitric oxide synthase (nos) , and interact with serine/threonine-protein kinases . These proteins play crucial roles in various cellular processes, including cell signaling, growth, and differentiation.
Mode of Action
It’s suggested that the compound might undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions or primary amines can displace the methylthio group .
Biochemical Pathways
Given its potential interaction with nos and serine/threonine-protein kinases , it may influence nitric oxide synthesis and protein phosphorylation pathways, respectively.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . . These properties could influence its distribution, metabolism, and excretion, thereby affecting its bioavailability.
Action Environment
The action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as it’s recommended to be stored in a dark place at room temperature . Furthermore, its efficacy could be influenced by the pH and enzymatic conditions of its environment.
Properties
IUPAC Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDAADJPBWUPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
